

Application Notes: PIK-90 for In Vivo Intraperitoneal Administration

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Compound of Interest

Compound Name:	PIK-90
CAS No.:	677338-12-4
Cat. No.:	B1684649

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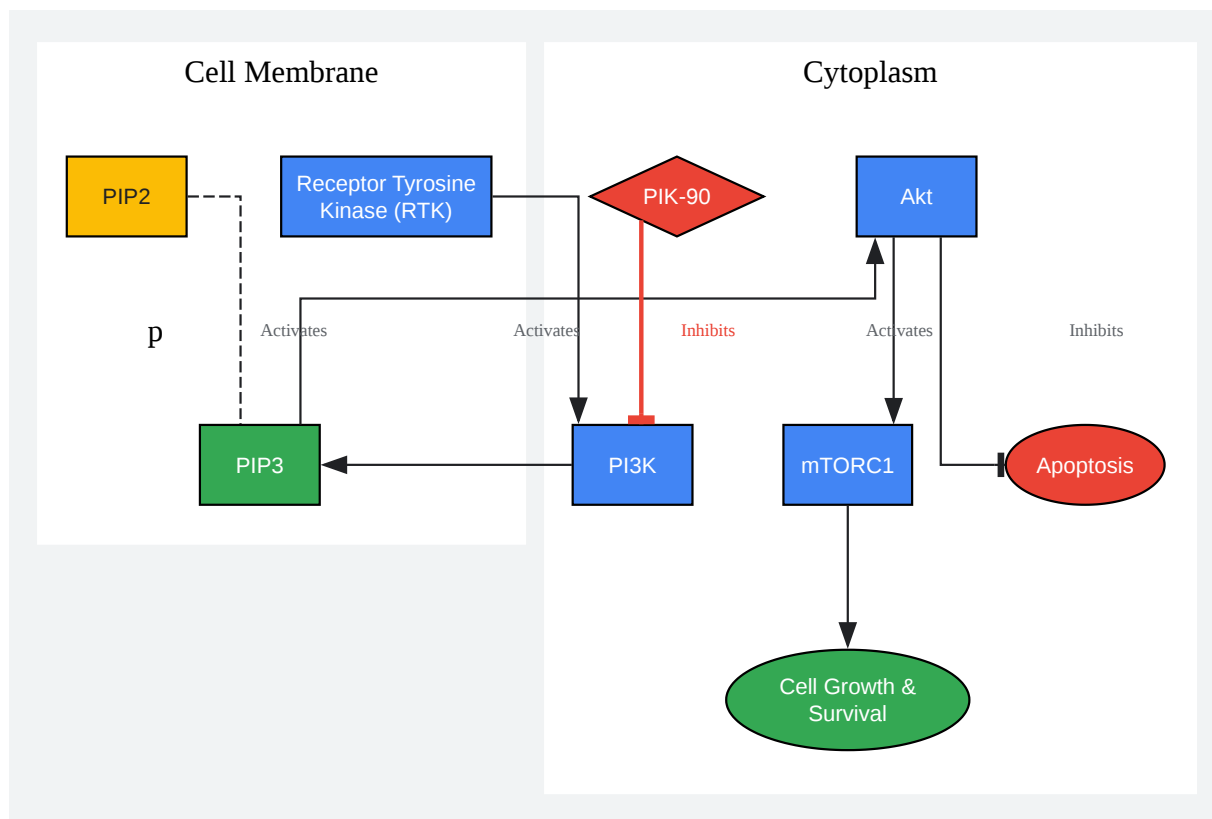
Introduction

PIK-90 is a potent, cell-permeable inhibitor of phosphoinositide 3-kinase (PI3K) and DNA-dependent protein kinase (DNA-PK).[1][2] It exhibits strong inhibitory activity against class I PI3K isoforms, particularly p110 α , p110 γ , and p110 δ , with IC₅₀ values in the low nanomolar range.[3] By blocking the catalytic activity of PI3K, **PIK-90** prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP₂) to phosphatidylinositol 3,4,5-trisphosphate (PIP₃). This action inhibits the subsequent activation of the crucial Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, survival, and metabolism.[4][5][6] Hyperactivation of this pathway is a common event in many human cancers, making **PIK-90** a valuable tool for preclinical cancer research.[5][7] These notes provide a summary of reported dosages and a general protocol for the intraperitoneal (IP) administration of **PIK-90** in murine models.

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

PIK-90 exerts its biological effects by targeting the PI3K enzyme at the apex of a critical signaling cascade. Upon activation by upstream receptor tyrosine kinases (RTKs), PI3K phosphorylates PIP₂ to generate PIP₃. PIP₃ acts as a second messenger, recruiting and

activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, including the mTOR complex 1 (mTORC1), leading to the promotion of protein synthesis, cell growth, and proliferation while inhibiting apoptosis. **PIK-90**'s inhibition of PI3K cuts off this signaling cascade, thereby reducing cell proliferation and inducing apoptosis in cancer cells with an overactive pathway.[3][4]



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Caption: PI3K/Akt/mTOR signaling pathway with **PIK-90** inhibition point.

Data Summary: In Vivo PIK-90 Intraperitoneal Dosages

The following table summarizes dosages and administration details for **PIK-90** from published in vivo studies. This data serves as a starting point for study design, though optimal dosage may vary depending on the specific animal model, tumor type, and experimental endpoint.

Animal Model	Study Focus / Cancer Type	Dosage	Administration Schedule	Vehicle	Key Outcome
FVB/N Mice	Insulin Signaling	10 mg/kg	Single IP injection	Not specified	Protected animals from insulin-stimulated decline in blood glucose.[1][8]
BALB/c nu/nu Mice	Glioblastoma (GBM43 Xenograft)	40 mg/kg	Daily IP injections for 12 days	DMSO:H ₂ O	In combination with roscovitine, significantly reduced tumor size.[2][9]

Experimental Protocols

This section provides a generalized protocol for the preparation and intraperitoneal administration of **PIK-90** in mice.

1. Materials and Reagents

- **PIK-90** powder (purity $\geq 98\%$)
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Saline (0.9% NaCl), sterile

- Sterile 1.5 mL microcentrifuge tubes
- Sterile syringes (1 mL) and needles (27-30 gauge)
- Vortex mixer
- Sonicator (optional)

2. Preparation of **PIK-90** Formulation

PIK-90 is poorly soluble in water.[4] A common approach for in vivo administration involves creating a stock solution in DMSO, which is then diluted in a vehicle solution to improve tolerability. A recommended formulation is a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline mixture.[2]

Procedure:

- Calculate Required Amount: Determine the total amount of **PIK-90** and vehicle needed for the entire study, accounting for the number of animals, dosage, injection volume, and treatment duration. It is advisable to prepare a slight excess.
- Prepare Stock Solution: Weigh the required amount of **PIK-90** powder and dissolve it in the appropriate volume of DMSO to create a concentrated stock solution. For example, to achieve a final concentration of 2 mg/mL in the injection solution, you might create a 20 mg/mL stock in 100% DMSO. Gentle warming or sonication may aid dissolution.
- Prepare Final Vehicle: In a sterile tube, prepare the final injection solution by adding the components sequentially. For the recommended vehicle:
 - Add the required volume of your **PIK-90** DMSO stock (to make up 10% of the final volume).
 - Add PEG300 (40% of final volume).
 - Add Tween-80 (5% of final volume).
 - Add Saline (45% of final volume).

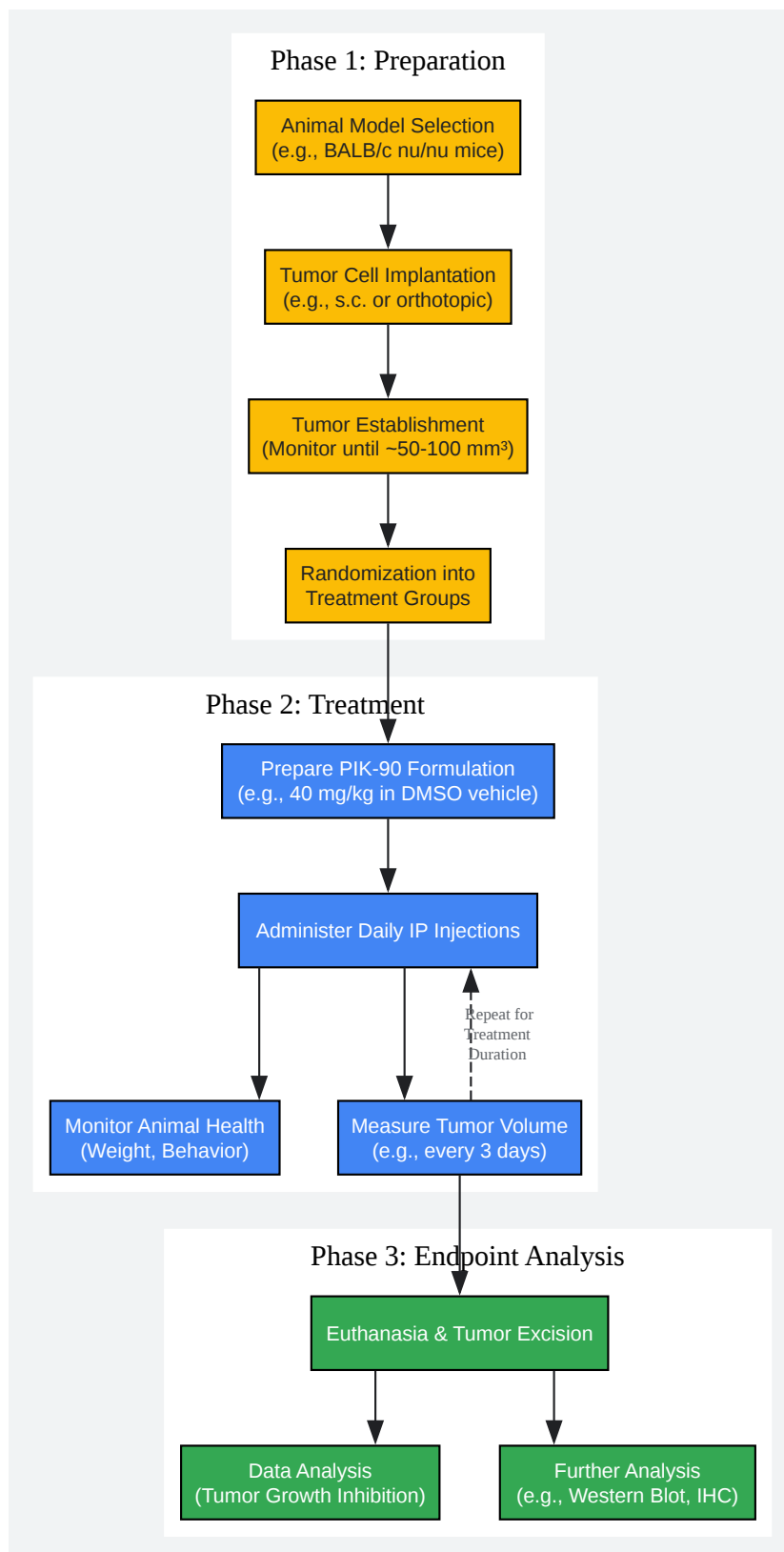
- **Mix Thoroughly:** Vortex the solution until it is clear and homogenous. If precipitation occurs, gentle heating or sonication can be used.[2]
- **Prepare Freshly:** It is recommended to prepare the working solution fresh on the day of use. [2]

3. Intraperitoneal (IP) Injection Protocol

IP injection is a common method for administering substances systemically in rodent models. [10]

Procedure:

- **Animal Restraint:** Properly restrain the mouse. A common method is to hold the mouse by the scruff of the neck, allowing the abdomen to be exposed.
- **Locate Injection Site:** The injection site is in the lower right or left abdominal quadrant. This avoids puncturing the bladder (in the center) or the cecum (on the right side in some animals).
- **Injection:** Tilt the mouse so its head is pointing slightly downwards. Insert a 27-30 gauge needle at a 10-20 degree angle into the peritoneal cavity.
- **Aspirate:** Gently pull back the plunger to ensure no fluid (blood or urine) is drawn into the syringe, which would indicate improper needle placement.
- **Inject:** If aspiration is clear, slowly inject the **PIK-90** solution. The typical injection volume for a mouse is 100-200 μL .
- **Withdraw and Monitor:** Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.



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Caption: General experimental workflow for an in vivo **PIK-90** efficacy study.

Safety and Considerations

- Toxicity: Monitor animals daily for signs of toxicity, such as weight loss, lethargy, ruffled fur, or changes in behavior. Pan-PI3K inhibitors can have on-target toxicities like hyperglycemia and rash.[11]
- Vehicle Control: Always include a vehicle-only control group to ensure that any observed effects are due to the compound and not the solvent mixture.
- Dose Optimization: The dosages provided are based on limited public data. It is crucial to perform dose-response studies to determine the optimal therapeutic window (maximum efficacy with minimal toxicity) for your specific model.
- Combination Therapy: **PIK-90** has shown efficacy in combination with other agents.[2][9] Exploring synergistic combinations may be a valuable research direction.[5]

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